1-Iod-2,4-Dimethyl-6-nitrobenzol

Übersicht

Beschreibung

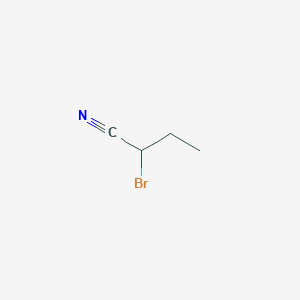

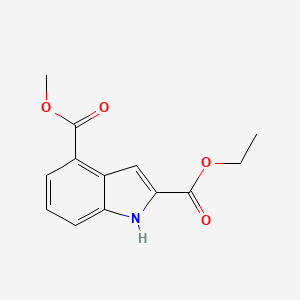

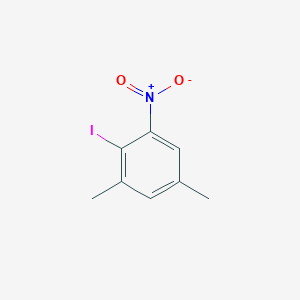

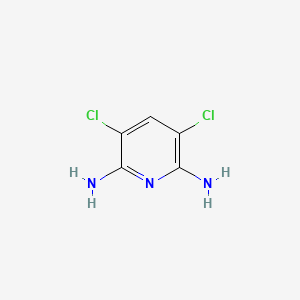

1-Iodo-2,4-dimethyl-6-nitrobenzene, also known as IDNB, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is mainly used as a precursor for the synthesis of various organic compounds.

Wissenschaftliche Forschungsanwendungen

Inhibitorstudien

Diese Verbindung wurde als Inhibitor von Cytochrom P450 3A4 (CYP3A4) identifiziert, einem wichtigen Enzym im Medikamentenstoffwechsel. Forscher verwenden es, um die Inhibitionspotenz zu untersuchen und die Interaktion zwischen Medikamenten und dem Enzym zu verstehen. Dies ist entscheidend für die Medikamentenentwicklung und -sicherheit, da CYP3A4 für den Stoffwechsel von etwa der Hälfte aller Medikamente verantwortlich ist.

Wirkmechanismus

Target of Action

The primary target of 1-Iodo-2,4-dimethyl-6-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and it wants to be retained during reactions .

Mode of Action

1-Iodo-2,4-dimethyl-6-nitrobenzene undergoes electrophilic aromatic substitution . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

Its molecular weight of 27706 suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Iodo-2,4-dimethyl-6-nitrobenzene. For instance, it is recommended to store the compound at a temperature of 2-8°C . This suggests that temperature may affect its stability and, potentially, its efficacy.

Biochemische Analyse

Cellular Effects

1-Iodo-2,4-dimethyl-6-nitrobenzene has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, potentially altering gene expression and cellular metabolism. For instance, the compound may inhibit the proliferation of certain cell types, such as neuro2a cells, by interfering with their metabolic pathways . Additionally, its impact on cell signaling can lead to changes in the expression of genes involved in cell growth and differentiation.

Molecular Mechanism

At the molecular level, 1-Iodo-2,4-dimethyl-6-nitrobenzene exerts its effects through specific binding interactions with biomolecules. The iodine atom in the compound can form halogen bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. The nitro group can participate in redox reactions, influencing the redox state of cells and altering gene expression. These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Iodo-2,4-dimethyl-6-nitrobenzene can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and alterations in metabolic activity .

Dosage Effects in Animal Models

The effects of 1-Iodo-2,4-dimethyl-6-nitrobenzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, it can cause toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, 1-Iodo-2,4-dimethyl-6-nitrobenzene is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of the compound is essential for elucidating its cellular effects and optimizing its use in research .

Eigenschaften

IUPAC Name |

2-iodo-1,5-dimethyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHFAHQKEKVTXOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556039 | |

| Record name | 2-Iodo-1,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593255-20-0 | |

| Record name | 2-Iodo-1,5-dimethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol](/img/structure/B1610719.png)

![1-(2-Hydroxyethyl)-1,4-dihydro-5H-pyrazolo[3,4-b]pyrazin-5-one](/img/no-structure.png)

![tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1610731.png)